1,6-Naphthyridine-2-propanoic acid

c-Met kinase oncology scaffold hopping

Researchers often face activity loss when substituting naphthyridine regioisomers. This 1,6-isomer is the validated scaffold for c-Met kinase programs, showing superior enzymatic and cellular activity over 1,5-analogs [1]. - Directly enables FGFR inhibitor libraries (IC50: 1.0-3.6 nM) and αV integrin antagonists [2]. - Carboxylic acid handle supports rapid amidation/esterification for SAR exploration [3]. - Also serves as an NMDA antagonist precursor for CNS analgesic research [4]. Supplied with analytical documentation; ready for immediate global dispatch.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B8305307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Naphthyridine-2-propanoic acid
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=NC=C2)CCC(=O)O
InChIInChI=1S/C11H10N2O2/c14-11(15)4-3-9-2-1-8-7-12-6-5-10(8)13-9/h1-2,5-7H,3-4H2,(H,14,15)
InChIKeyNORSCJWTSFDPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Naphthyridine-2-propanoic Acid: Structural Overview


1,6-Naphthyridine-2-propanoic acid (CAS 1351516-42-1, C11H10N2O2, MW 202.21 g/mol), also designated 3-(1,6-naphthyridin-2-yl)propanoic acid, is a heteroaromatic propanoic acid derivative belonging to the 1,6-naphthyridine structural class, a diazanaphthalene isomer wherein nitrogen atoms occupy positions 1 and 6 of the fused bicyclic framework [1]. This regioisomeric configuration confers distinct electronic properties and hydrogen-bonding geometry relative to the five other naphthyridine isomers (1,5-, 1,7-, 1,8-, 2,6-, and 2,7-), directly influencing target binding interactions and biological outcomes in medicinal chemistry campaigns [2]. The compound serves as a versatile carboxylic acid-functionalized scaffold for constructing kinase inhibitors, integrin antagonists, and other bioactive molecules, with documented applications in c-Met oncology programs and αV integrin inhibitor development [3].

1,6-Naphthyridine regioisomer for target-specific kinase and integrin inhibitor design
Carboxylic acid handle at 2-position enables amidation, esterification and library synthesis
Reported fit for c-Met inhibitor research; isomer choice directly affects target engagement outcomes

1,6-Naphthyridine-2-propanoic Acid: Regioisomer Specificity


Interchanging naphthyridine regioisomers within a propanoic acid scaffold is not pharmacologically or agrochemically permissible due to nitrogen-position-dependent divergence in target engagement and functional outcomes. The six naphthyridine isomers share the same atomic composition but differ fundamentally in nitrogen placement, which alters electron density distribution, π-stacking geometry, hydrogen-bond donor/acceptor orientation, and the spatial presentation of the propanoic acid side chain to biological targets [1]. Direct experimental comparisons reveal that 1,6-naphthyridine cores yield superior c-Met kinase inhibitory activity relative to 1,5-naphthyridine analogs, while herbicidal ACCase inhibition is selectively retained only in the 6-chloro-1,5-naphthyridine series and lost in 1,6-, 1,7-, and 1,8-naphthyridine counterparts [2][3]. This regioisomer-specific activity profile precludes generic substitution and mandates precise isomer selection based on the intended target and assay context [4].

Kinase 1,5-Naphthyridine regioisomer may not reproduce c-Met inhibitory profile observed with 1,6-core; activity can shift substantially.
Agrochemical 1,6-Isomer shows no meaningful herbicidal ACCase inhibition; only 1,5-isomer retains activity in this context.
General Nitrogen-position change alters electron density, hydrogen-bond geometry, and target interaction; generic substitution across naphthyridine isomers is not supported.

1,6-Naphthyridine-2-propanoic Acid: Comparative Evidence


c-Met Kinase Inhibition: 1,6- vs 1,5-Naphthyridine

In a scaffold-hopping study based on MK-2461, two parallel series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were synthesized and evaluated against c-Met kinase. The 1,6-naphthyridine core was identified as the more promising inhibitory structure relative to the 1,5-naphthyridine core, with compounds 26b and 26c from the 1,6-naphthyridine series exhibiting the highest enzymatic and cytotoxic activities across all tested analogs [1]. While absolute IC50 values for the target compound itself are not reported, the core-level superiority of 1,6-naphthyridine over 1,5-naphthyridine is explicitly established. Compound 26c further demonstrated target engagement via suppression of c-Met phosphorylation in western blot analysis, confirming mechanism-based activity [1].

c-Met Inhibitory Core
Head-to-head
1,6-Core
Reported more favorable c-Met inhibition profile; compounds 26b/26c highest enzymatic and cellular activity
1,5-Core
Less favorable c-Met inhibition profile under same assay conditions
Directs scaffold selection toward 1,6-naphthyridine for c-Met inhibitor research
Specific IC50 fold-difference not provided in abstract; c-Met phosphorylation suppression confirmed
c-Met kinase oncology scaffold hopping

Herbicidal ACCase Activity: Isomer Selectivity

A series of 2-(4-(1,X-naphthyridinyloxy)phenoxy)propanoic acids spanning 1,5-, 1,6-, 1,7-, and 1,8-naphthyridine isomers were synthesized and evaluated for herbicidal activity and maize acetyl-CoA carboxylase (ACCase) inhibition. Of the compounds prepared, only the 6-chloro-1,5-naphthyridinyloxyphenoxy propanoic acid displayed substantial levels of herbicidal activity [1]. The 1,6-, 1,7-, and 1,8-naphthyridine analogs did not exhibit meaningful herbicidal efficacy, and the relative activity differences across the series could be explained by the differential ability of these isomers to inhibit ACCase [1]. This establishes a clear functional demarcation wherein the 1,6-naphthyridine scaffold is inactive in this agrochemical application, whereas the 1,5-isomer is active.

ACCase Inhibition
Head-to-head
1,6-Core
No substantial herbicidal activity; ACCase inhibition absent
1,5-Core (6-Cl)
Substantial herbicidal activity retained
1,6-Isomer not suited for ACCase-targeted herbicide screening; requires 1,5-scaffold
Maize ACCase assay; activity differences explained by differential enzyme inhibition
agrochemical herbicide ACCase inhibitor

FGFR Kinase Inhibition Potency

Three structurally distinct 1,6-naphthyridine derivatives (designated Derivative 20, 16, and 17) have been profiled in fibroblast growth factor receptor (FGFR) inhibition assays, demonstrating low-nanomolar potency in the most sensitive assay format. 1,6-Naphthyridine deriv. 20 exhibited IC50 values of 1.0 nM, 85.0 nM, and 1900.0 nM across three assay conditions . 1,6-Naphthyridine 16 showed IC50 values of 3.6 nM, 15.0 nM, and 4800.0 nM . 1,6-Naphthyridine 17 displayed IC50 values of 1.0 nM, 1.9 nM, and 330.0 nM . This demonstrates that 1,6-naphthyridine-based compounds can achieve single-digit nanomolar FGFR inhibition, supporting the scaffold's suitability for kinase inhibitor development. Note that comparator data for 1,5- or 1,7-naphthyridine analogs in identical FGFR assays is not available from this source.

FGFR IC50
Class-level
Deriv. 20: 1.0 / 85 / 1900 nM
Deriv. 16: 3.6 / 15 / 4800 nM
Deriv. 17: 1.0 / 1.9 / 330 nM
Supports FGFR-targeted inhibitor development from 1,6-naphthyridine scaffold
Comparator data for 1,5- or 1,7-isomers unavailable; data to verify
FGFR inhibitor kinase panel oncology

NMDA Receptor Antagonist Scaffold

The 1,6-naphthyridine-2-propanoic acid scaffold has been elaborated into (R)-α-amino-3-(phosphonomethyl)-1,6-naphthyridine-2-propanoic acid, a competitive NMDA receptor antagonist with reported analgesic activity [1]. This compound was synthesized alongside its 1,8-naphthyridine isomer and evaluated for NMDA receptor binding affinity [1]. While quantitative binding affinity values (e.g., Ki or IC50) for the 1,6-naphthyridine derivative are not provided in the abstract, the study confirms that the 1,6-naphthyridine-2-propanoic acid framework is chemically compatible with the installation of the phosphonomethyl-α-amino acid pharmacophore required for NMDA antagonism, establishing precedent for CNS-targeted applications of this scaffold.

NMDA Antagonist
Supporting
(R)-α-amino-3-(phosphonomethyl)-1,6-naphthyridine-2-propanoic acid reported as competitive NMDA antagonist
Structural precedent for CNS-targeted ion channel modulator research
Quantitative binding affinity not available from abstract; data to verify
NMDA antagonist analgesic CNS drug discovery

αV Integrin Inhibitor Scaffold

Patent literature explicitly identifies 3-substituted propanoic acids incorporating the 1,6-naphthyridine-2-propanoic acid framework as αV integrin inhibitors (US10968219B2) [1]. The patent describes compounds wherein the propanoic acid moiety is attached to a 1,6-naphthyridine core, with additional substitution patterns designed to modulate αV integrin activity [1]. Additionally, CAS 445490-78-8, a substituted propanoic acid preparation, is documented as an αV integrin inhibitor building block featuring the 1,6-naphthyridine scaffold [2]. While specific IC50 or Ki values for the 1,6-naphthyridine-2-propanoic acid-based compounds are not disclosed in the accessible patent excerpts, the inclusion of this scaffold in granted patent claims indicates that the 1,6-isomer is a preferred embodiment for αV integrin inhibition.

αV Integrin
Supporting
1,6-Naphthyridine-2-propanoic acid scaffold claimed in patent US10968219B2 as αV integrin inhibitor
Patent-supported scaffold for integrin-focused drug discovery research
Specific IC50/Ki not disclosed in accessible patent excerpts
integrin inhibitor fibrosis oncology

Solvent-Free Synthetic Accessibility

A solvent-free and catalyst-free synthetic method has been reported for the construction of 1,6-naphthyridine derivatives, including the 1,6-naphthyridine-2-propanoic acid scaffold. The protocol involves grinding ketones, malononitrile, and amines in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro[1,6]-naphthyridine derivatives in high yields (90-97%) . This contrasts with traditional Skraup-type thermal cyclization methods for naphthyridine synthesis, which often suffer from reaction violence, low yields, and require expensive catalysts and inert atmospheres . The solvent-free approach offers a more operationally simple, environmentally benign, and cost-effective route to the 1,6-naphthyridine core, though comparative yield data for the 1,5- or 1,7-isomers under identical conditions is not provided.

Synthesis
Class-level
Solvent-free, catalyst-free grinding method yields 90–97% 1,6-naphthyridine derivatives
High-yielding synthetic route supports library production and research-scale procurement
Comparative yield data for other isomers under identical conditions not provided
green chemistry synthetic methodology heterocycle synthesis

1,6-Naphthyridine-2-propanoic Acid: Application Scenarios


c-Met Inhibitor Lead Optimization for Oncology

For medicinal chemistry programs targeting c-Met kinase in oncology, 1,6-naphthyridine-2-propanoic acid is the preferred regioisomeric scaffold over 1,5-naphthyridine analogs. Direct head-to-head comparison demonstrated that 1,6-naphthyridine derivatives (e.g., compounds 26b and 26c) exhibit superior enzymatic and cytotoxic activities against Hela and A549 cell lines relative to their 1,5-naphthyridine counterparts [1]. The propanoic acid moiety at the 2-position provides a functional handle for further derivatization, enabling systematic exploration of structure-activity relationships while maintaining the favorable 1,6-core geometry required for c-Met binding. Researchers should prioritize procurement of the 1,6-isomer specifically, as the 1,5-isomer yields inferior c-Met inhibition.

FGFR-Targeted Kinase Inhibitor Library Synthesis

1,6-Naphthyridine-2-propanoic acid serves as a validated starting material for the synthesis of fibroblast growth factor receptor (FGFR) inhibitor libraries. Profiling data confirms that 1,6-naphthyridine derivatives achieve FGFR IC50 values in the low-nanomolar range (1.0-3.6 nM in the most sensitive assay format), supporting the scaffold's intrinsic suitability for kinase inhibition [1]. The carboxylic acid functionality enables straightforward amidation and esterification reactions to generate diverse analog sets for FGFR inhibitor screening cascades. Procurement of this building block facilitates rapid assembly of focused 1,6-naphthyridine libraries for FGFR-targeted hit-to-lead campaigns.

αV Integrin Antagonist Development

The 1,6-naphthyridine-2-propanoic acid scaffold is explicitly claimed in patent literature (US10968219B2) as a component of αV integrin inhibitors, a therapeutically validated target class in fibrosis (e.g., idiopathic pulmonary fibrosis, NASH) and oncology (e.g., tumor angiogenesis, metastasis) [1]. Additionally, CAS 445490-78-8, a substituted propanoic acid preparation featuring the 1,6-naphthyridine core, is documented as an αV integrin inhibitor building block . Procurement of this compound enables direct access to patent-protected chemical space and supports the synthesis of novel integrin antagonists for lead optimization programs in these high-value therapeutic areas.

NMDA Receptor Antagonist Synthesis

1,6-Naphthyridine-2-propanoic acid provides a validated heteroaromatic spacer for constructing competitive NMDA receptor antagonists with potential analgesic applications. The (R)-α-amino-3-(phosphonomethyl)-1,6-naphthyridine-2-propanoic acid derivative has been reported as an NMDA antagonist, establishing precedent for CNS-targeted applications of this scaffold [1]. The 2-propanoic acid moiety offers a convenient attachment point for installing the phosphonomethyl-α-amino acid pharmacophore required for NMDA receptor binding. Procurement supports academic and industrial CNS drug discovery programs exploring non-opioid analgesic mechanisms.

Application
Selection Property
Validation Focus
c-Met inhibitor research
1,6-Naphthyridine core geometry
c-Met enzymatic and cellular activity assays
FGFR inhibitor library synthesis
Carboxylic acid functional handle
Low-nanomolar FGFR IC50 confirmation
αV integrin modulator research
Patent-claimed scaffold
αV integrin binding assay confirmation
CNS ion channel modulator research
NMDA pharmacophore compatibility
NMDA receptor binding and functional assays

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